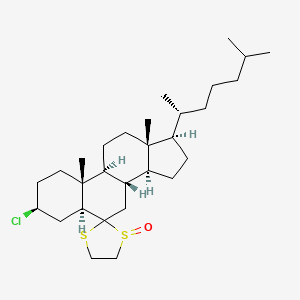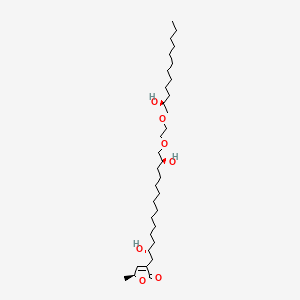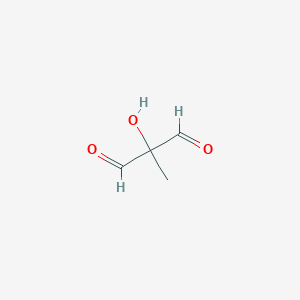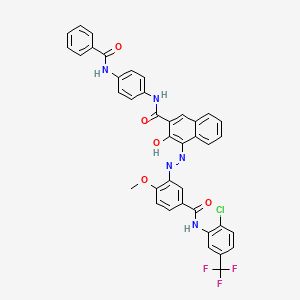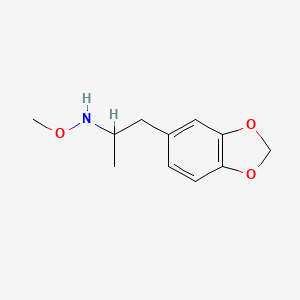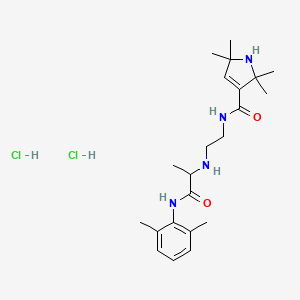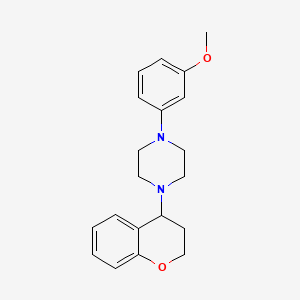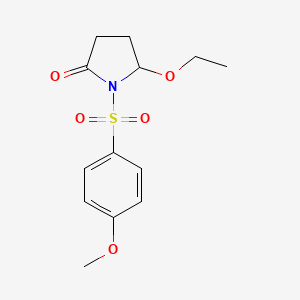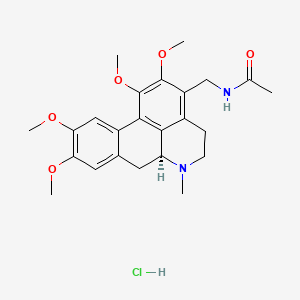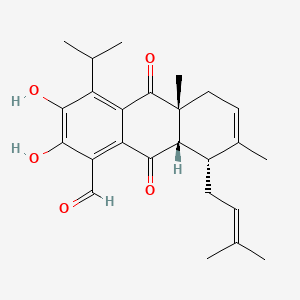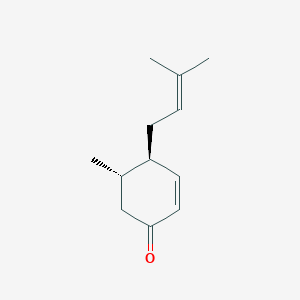
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and additional methyl and butenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and subsequent decarboxylation of a corresponding carboxylate derivative.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may participate in oxidative and reductive metabolic pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring and ketone group.
3-Methyl-2-cyclohexen-1-one: Another analog with a methyl substituent on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is unique due to its additional methyl and butenyl substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Propriétés
Numéro CAS |
71820-50-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(4R,5S)-5-methyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-9(2)4-5-11-6-7-12(13)8-10(11)3/h4,6-7,10-11H,5,8H2,1-3H3/t10-,11-/m0/s1 |
Clé InChI |
CGASAKPGTGHEIM-QWRGUYRKSA-N |
SMILES isomérique |
C[C@H]1CC(=O)C=C[C@@H]1CC=C(C)C |
SMILES canonique |
CC1CC(=O)C=CC1CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


